1-((tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-(oxan-3-ylmethyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-7-10-4-11-12(6-10)5-9-2-1-3-14-8-9/h4,6-7,9H,1-3,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQCRESKFLTNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN2C=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((Tetrahydro-2H-pyran-3-yl)methyl)-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 191.23 g/mol
- CAS Number : 1340372-11-3
Synthesis
The synthesis of this compound typically involves the reaction of tetrahydro-2H-pyran with pyrazole derivatives. The specific methodologies can vary, but they often utilize standard organic synthesis techniques such as condensation reactions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. A notable case study involved the evaluation of various pyrazole compounds against cancer cell lines such as HeLa and MCF7. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting a promising avenue for therapeutic development.
Case Study Example:
In a study published in Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects with IC50 values less than 20 µM for certain derivatives. The structure–activity relationship (SAR) analysis revealed that modifications on the pyrazole ring significantly influenced the anticancer activity.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Pyrazole compounds can act as enzyme inhibitors, particularly in pathways related to cell proliferation and survival.
- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels within cells, leading to apoptosis.
- Interference with DNA Synthesis : Some studies suggest that pyrazole derivatives can bind to DNA, disrupting replication and transcription processes.
Toxicity and Safety Profile
While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate potential skin and eye irritation, necessitating careful handling during laboratory use . Further toxicological studies are required to fully elucidate its safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
